molecular formula C11H8BrF2NO2 B1414399 Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate CAS No. 1806060-45-6

Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate

Cat. No. B1414399
CAS RN: 1806060-45-6
M. Wt: 304.09 g/mol
InChI Key: CLGRGSPMEJCJEJ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate, or 2-BCDFM, is an organobromide compound that has a range of applications in both scientific research and industry. It is a colorless solid, and is a versatile reagent that can be used in a variety of reactions. In

Scientific Research Applications

2-BCDFM is used in a variety of scientific research applications. It has been used in the synthesis of other organobromide compounds, such as 2-bromo-3-cyano-6-methylbenzoic acid and 2-bromo-3-cyano-6-chlorobenzoic acid. It is also used as a reagent in organic synthesis, as it can be used to convert carboxylic acids into esters. Additionally, it is used in the synthesis of polymers and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-BCDFM is not yet fully understood. It is believed that the bromine atom in the molecule is responsible for its reactivity. It is also believed that the difluoromethyl group of the molecule helps to stabilize the bromine atom, allowing it to react with other molecules more readily.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-BCDFM are not yet fully understood. However, it is known that the compound is toxic and should be handled with caution. It is also known that the compound can cause skin irritation, and can be an irritant to the eyes and respiratory tract.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-BCDFM in lab experiments is its versatility. It can be used in a variety of reactions, and can be used to synthesize a wide range of compounds. Additionally, it is relatively easy to synthesize and handle. The main limitation of using 2-BCDFM in lab experiments is its toxicity. The compound should be handled with caution, and proper safety protocols should be followed when working with it.

Future Directions

There are a number of potential future directions for research on 2-BCDFM. One potential direction is to further explore its mechanism of action, in order to better understand its reactivity. Additionally, further research could be done to explore its potential applications in the synthesis of pharmaceuticals and polymers. Finally, further research could be done to explore its toxicity and the potential health risks associated with its use.

properties

IUPAC Name

ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-6(5-15)3-4-7(9(8)12)10(13)14/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGRGSPMEJCJEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Br)C(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-bromo-6-cyano-3-(difluoromethyl)benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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